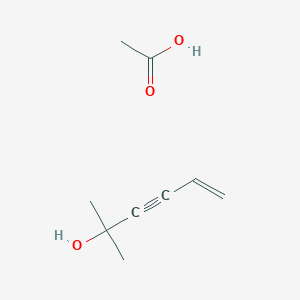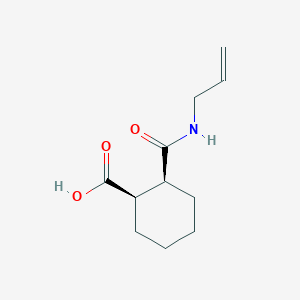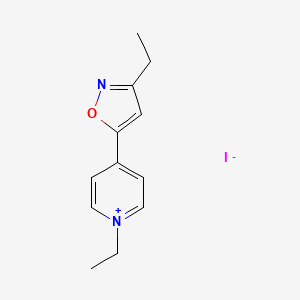
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide is a quaternary ammonium salt that features a pyridinium core substituted with an ethyl group and an isoxazole ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide typically involves the quaternization of 4-(3-ethyl-5-isoxazolyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-(3-ethyl-5-isoxazolyl)pyridine and ethyl iodide.
Reaction Conditions: Reflux in acetonitrile or dimethylformamide.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium cyanide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major products formed from these reactions include substituted pyridinium salts, pyridinium N-oxides, and dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of ionic liquids and as a component in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe for studying the interactions of pyridinium salts with biological membranes and proteins.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide involves its interaction with biological targets such as enzymes and receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide include:
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound has a methoxycarbonyl group instead of the isoxazole ring, which affects its reactivity and applications.
1-Ethyl-4-(3,4-(methylenedioxy)-styryl)-pyridinium iodide:
The uniqueness of this compound lies in its combination of the pyridinium and isoxazole moieties, which confer distinct chemical reactivity and biological activity compared to other pyridinium salts.
Eigenschaften
CAS-Nummer |
18704-52-4 |
|---|---|
Molekularformel |
C12H15IN2O |
Molekulargewicht |
330.16 g/mol |
IUPAC-Name |
3-ethyl-5-(1-ethylpyridin-1-ium-4-yl)-1,2-oxazole;iodide |
InChI |
InChI=1S/C12H15N2O.HI/c1-3-11-9-12(15-13-11)10-5-7-14(4-2)8-6-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AZKZKZZWBMNDRX-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=NOC(=C1)C2=CC=[N+](C=C2)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


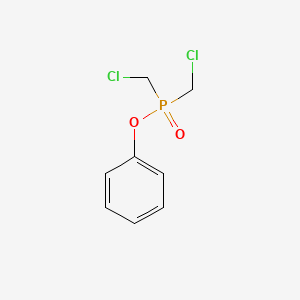
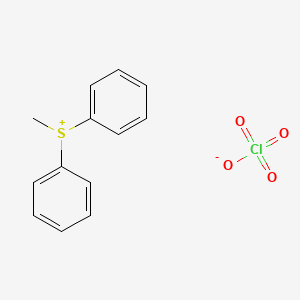
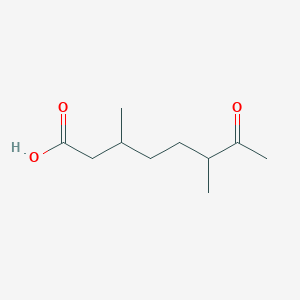
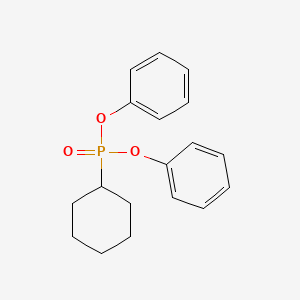
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)


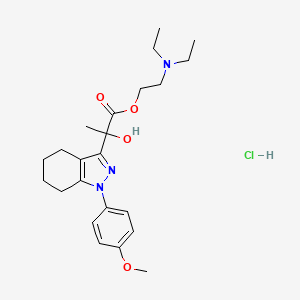
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


